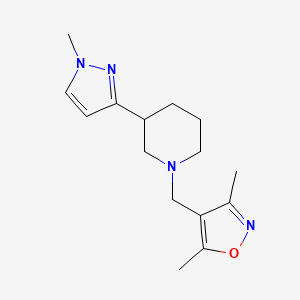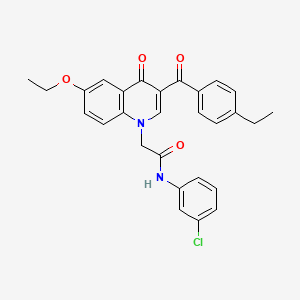![molecular formula C10H22Cl2N2O2 B2632372 3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride CAS No. 2470441-21-3](/img/structure/B2632372.png)
3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride” is a chemical compound used in scientific research. It has a CAS Number of 2470441-21-3 .
Molecular Structure Analysis
The molecular weight of “3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride” is 273.2 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Chemical Synthesis and Drug Development
Chemical compounds, including those similar in structure to 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride, have been extensively studied for their potential in synthesizing new drugs and investigating their pharmacological effects. For example, research on arylcycloalkylamines (phenyl piperidines and piperazines) and their arylalkyl substituents has indicated that these pharmacophoric groups play a crucial role in the potency and selectivity of binding affinity at D2-like receptors, which are significant in developing antipsychotic agents (Sikazwe et al., 2009). These findings underscore the importance of specific chemical groups in the development of CNS-acting drugs, providing insights into how certain functional groups, including those present in the compound of interest, may influence the synthesis of new pharmacological agents.
Chemical Groups in CNS Drug Synthesis
Further research has identified functional chemical groups that may serve as lead molecules for synthesizing compounds with CNS activity. This includes a wide variety of heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, which form the structural basis for many organic compounds. These compounds are integral in creating drugs with effects ranging from depression and euphoria to convulsion, highlighting the potential utility of specific chemical structures, like 3-[3-(Methylamino)piperidin-1-yl]butanoic acid; dihydrochloride, in CNS drug development (Saganuwan, 2017).
Anticarcinogenicity and Toxicity of Chemical Complexes
The anticarcinogenic and toxic properties of organotin(IV) complexes, incorporating various chemical groups, have been reviewed, noting the significant biological properties and remarkable cytotoxic activity against various cancer cell lines. This review suggests that the structural components, including the number of carbon atoms in the organotin moiety, play a crucial role in the complexes' antitumor activity and cytotoxicity, pointing to the broader implications of chemical structure on the medicinal potential of compounds (Ali et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-[3-(methylamino)piperidin-1-yl]butanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(6-10(13)14)12-5-3-4-9(7-12)11-2;;/h8-9,11H,3-7H2,1-2H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPDFFNSWEYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC(C1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Methylamino)piperidin-1-yl]butanoic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/no-structure.png)

amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)

![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2632302.png)
![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)
![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)


![4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine](/img/structure/B2632308.png)


![N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-3-(1H-indol-3-yl)propanamide](/img/structure/B2632312.png)